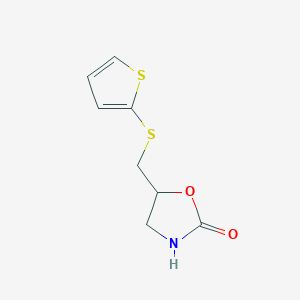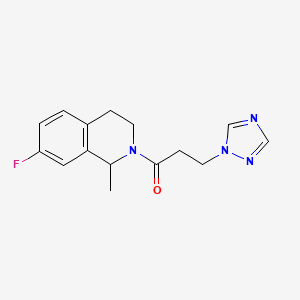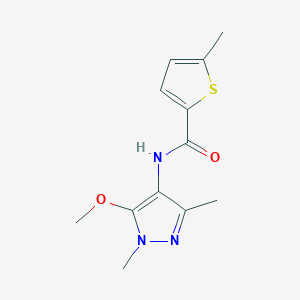
(3-Pyrazol-1-ylphenyl)-(1,4-thiazepan-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Pyrazol-1-ylphenyl)-(1,4-thiazepan-4-yl)methanone, also known as PTM, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. PTM belongs to the class of thiazepanone derivatives, which are known to possess diverse biological activities.
Wirkmechanismus
The mechanism of action of (3-Pyrazol-1-ylphenyl)-(1,4-thiazepan-4-yl)methanone is not fully understood, but several studies have suggested that it may act by inhibiting various cellular pathways. (3-Pyrazol-1-ylphenyl)-(1,4-thiazepan-4-yl)methanone has been shown to induce apoptosis in cancer cells by activating the caspase cascade. (3-Pyrazol-1-ylphenyl)-(1,4-thiazepan-4-yl)methanone has also been reported to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
(3-Pyrazol-1-ylphenyl)-(1,4-thiazepan-4-yl)methanone has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that (3-Pyrazol-1-ylphenyl)-(1,4-thiazepan-4-yl)methanone can induce cell cycle arrest and apoptosis in cancer cells. (3-Pyrazol-1-ylphenyl)-(1,4-thiazepan-4-yl)methanone has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In addition, (3-Pyrazol-1-ylphenyl)-(1,4-thiazepan-4-yl)methanone has been reported to exhibit low toxicity in vitro, which makes it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (3-Pyrazol-1-ylphenyl)-(1,4-thiazepan-4-yl)methanone is its diverse biological activity, which makes it a useful compound for investigating various cellular pathways. (3-Pyrazol-1-ylphenyl)-(1,4-thiazepan-4-yl)methanone is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of (3-Pyrazol-1-ylphenyl)-(1,4-thiazepan-4-yl)methanone is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (3-Pyrazol-1-ylphenyl)-(1,4-thiazepan-4-yl)methanone. One area of interest is the development of (3-Pyrazol-1-ylphenyl)-(1,4-thiazepan-4-yl)methanone derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of (3-Pyrazol-1-ylphenyl)-(1,4-thiazepan-4-yl)methanone, which could lead to the development of more potent analogs. (3-Pyrazol-1-ylphenyl)-(1,4-thiazepan-4-yl)methanone could also be explored for its potential use as a fluorescent probe for the detection of metal ions. Overall, (3-Pyrazol-1-ylphenyl)-(1,4-thiazepan-4-yl)methanone is a promising compound with diverse biological activity that warrants further investigation.
Synthesemethoden
The synthesis of (3-Pyrazol-1-ylphenyl)-(1,4-thiazepan-4-yl)methanone involves the reaction of 3-pyrazolylphenyl ketone with 1,4-thiazepan-4-amine in the presence of a base catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product. The synthesis of (3-Pyrazol-1-ylphenyl)-(1,4-thiazepan-4-yl)methanone has been reported in several research articles, and the yield of the product can be optimized by varying the reaction conditions.
Wissenschaftliche Forschungsanwendungen
(3-Pyrazol-1-ylphenyl)-(1,4-thiazepan-4-yl)methanone has been extensively studied for its potential applications in various fields of research. In the field of medicinal chemistry, (3-Pyrazol-1-ylphenyl)-(1,4-thiazepan-4-yl)methanone has been shown to possess potent anticancer activity against various cancer cell lines. (3-Pyrazol-1-ylphenyl)-(1,4-thiazepan-4-yl)methanone has also been reported to exhibit antimicrobial, antifungal, and antiviral activities. In addition, (3-Pyrazol-1-ylphenyl)-(1,4-thiazepan-4-yl)methanone has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
(3-pyrazol-1-ylphenyl)-(1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c19-15(17-7-3-10-20-11-9-17)13-4-1-5-14(12-13)18-8-2-6-16-18/h1-2,4-6,8,12H,3,7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJCTLLNMVGOQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1)C(=O)C2=CC(=CC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Pyrazol-1-ylphenyl)-(1,4-thiazepan-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

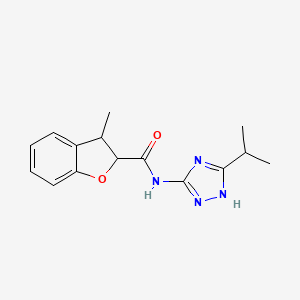
![3-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]morpholine-4-carboxamide](/img/structure/B7594336.png)
![[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone](/img/structure/B7594338.png)
![[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone](/img/structure/B7594351.png)
![[3-(4-Methylphenyl)thiomorpholin-4-yl]-(oxolan-2-yl)methanone](/img/structure/B7594359.png)
![1-[1-(2,6-Difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea](/img/structure/B7594360.png)
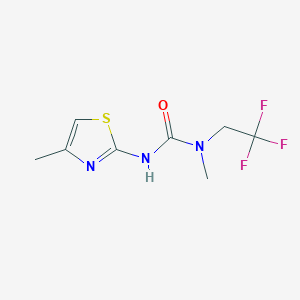
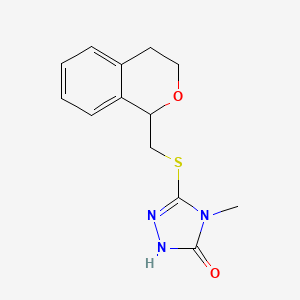
![N-(3-methylsulfanylcyclohexyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7594381.png)
